molecular formula C22H24N2O3 B11247090 N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B11247090
M. Wt: 364.4 g/mol
InChI Key: SNSLIIFTSMSQTA-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a phenyl ring substituted with two methyl groups, an isoquinoline moiety, and an acetamide group. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring system.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation using a suitable alkyl halide in the presence of a base.

    Coupling with 2,5-Dimethylphenylamine: The 2,5-dimethylphenylamine can be coupled with the isoquinoline derivative through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinoline ring, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its structural features suggest potential activity against certain biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may play a key role in binding to these targets, while the acetamide group could facilitate interactions through hydrogen bonding or other non-covalent interactions. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-((1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide: Lacks the propyl group, which may affect its reactivity and binding properties.

    N-(2,5-dimethylphenyl)-2-((1-oxo-2-methyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide: Contains a methyl group instead of a propyl group, potentially altering its chemical and biological activity.

    N-(2,5-dimethylphenyl)-2-((1-oxo-2-ethyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide: Similar structure with an ethyl group, which may influence its physical properties and reactivity.

Uniqueness

The presence of the propyl group in N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and altering its interaction with biological targets. This unique structural feature may confer specific advantages in terms of reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide

InChI

InChI=1S/C22H24N2O3/c1-4-11-24-12-10-17-18(22(24)26)6-5-7-20(17)27-14-21(25)23-19-13-15(2)8-9-16(19)3/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25)

InChI Key

SNSLIIFTSMSQTA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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